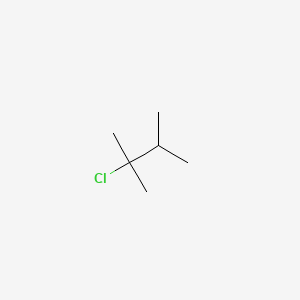

2-Chloro-2,3-dimethylbutane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-chloro-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-5(2)6(3,4)7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMQRALQJLCVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208124 | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-57-0 | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-2,3-dimethylbutane CAS number and properties

An In-Depth Technical Guide to 2-Chloro-2,3-dimethylbutane

This guide provides a comprehensive overview of this compound, a tertiary alkyl halide of significant interest in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and practical handling, underpinned by established scientific principles and field-proven insights.

This compound, a halogenated alkane, is structurally characterized by a butane backbone with methyl groups at positions 2 and 3, and a chlorine atom at the tertiary carbon (C2). This specific arrangement imparts distinct chemical properties that are central to its utility in organic synthesis.

The definitive identifier for this compound is its CAS Registry Number: 594-57-0 .[1][2][3][4][5] Its molecular formula is C₆H₁₃Cl, corresponding to a molecular weight of approximately 120.62 g/mol .[1][2][3][4][6]

References

Introduction: Unveiling the Characteristics of a Key Synthetic Intermediate

An In-depth Technical Guide to the Physical Properties of 2-Chloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This compound, a tertiary alkyl halide, serves as a valuable intermediate in various organic syntheses, particularly in the realms of pesticide and pharmaceutical manufacturing.[1] Its utility stems from the inherent reactivity of the tertiary carbon-chlorine bond, which readily participates in nucleophilic substitution and elimination reactions. A thorough understanding of its physical properties is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by field-proven insights and detailed experimental protocols for their determination.

Core Physical Properties: A Quantitative Overview

The physical properties of this compound are summarized in the table below. These values represent the foundational data required for designing reaction conditions, purification strategies, and ensuring safe laboratory practices.

| Physical Property | Value | Units |

| Molecular Formula | C₆H₁₃Cl | |

| Molecular Weight | 120.62 | g/mol |

| Appearance | Colorless liquid | |

| Boiling Point | 112 - 112.5 | °C at 719-760 mmHg |

| Melting Point | -10.4 | °C |

| Density | 0.865 - 0.872 | g/cm³ at 20 °C |

| Refractive Index | 1.411 - 1.4175 | nD at 20°C |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | |

| Flash Point | 14.9 | °C |

| Vapor Pressure | 26.1 | mmHg at 25°C |

Data compiled from multiple sources.[1][2][3][4][5][6]

Contextual Insights: The Significance of Tertiary Halide Reactivity

This compound's identity as a tertiary alkyl halide profoundly influences its chemical behavior. Tertiary alkyl halides are notably more reactive in Sₙ1 (Substitution Nucleophilic Unimolecular) reactions compared to their secondary and primary counterparts.[7] This heightened reactivity is attributed to the stability of the tertiary carbocation intermediate formed during the reaction mechanism. The electron-donating inductive effects and hyperconjugation from the three alkyl groups attached to the positively charged carbon delocalize the charge, lowering the activation energy for the reaction.[7]

However, the steric hindrance caused by the bulky alkyl groups makes tertiary alkyl halides, like this compound, poor substrates for Sₙ2 (Substitution Nucleophilic Bimolecular) reactions, where the nucleophile must perform a backside attack on the electrophilic carbon.[8][9] This steric hindrance also favors elimination reactions (E1 and E2), especially in the presence of a strong base.[9][10]

Experimental Protocols for Property Determination

The following section details the methodologies for the precise determination of key physical properties of this compound. These protocols are designed to be self-validating, ensuring accurate and reproducible results.

Determination of Boiling Point via Micro-Boiling Point Method

The boiling point is a critical parameter for purification by distillation.[11] For small sample volumes, the micro-boiling point method is a convenient and accurate technique.[12]

Methodology:

-

Apparatus Setup:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Add a small magnetic stir bar.

-

Clamp the test tube in a heating block on a hot plate stirrer.

-

Invert a sealed-end capillary tube and place it inside the test tube, with the open end submerged in the liquid.

-

Position a thermometer with its bulb about 1 cm above the liquid surface.

-

-

Heating and Observation:

-

Begin gentle stirring and heating.

-

Observe for an initial stream of bubbles as trapped air is expelled from the capillary tube.[12]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid is approaching the atmospheric pressure.[12][13]

-

-

Boiling Point Determination:

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn up into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[12][13]

-

Record the temperature at this exact moment. This is the boiling point of the liquid.[12][13]

-

Diagram: Micro-Boiling Point Determination Setup

Caption: Setup for micro-boiling point determination.

Determination of Density using a Graduated Cylinder and Balance

Density is a fundamental physical property that can aid in substance identification and purity assessment.[14]

Methodology:

-

Mass of Empty Cylinder:

-

Using an electronic balance, measure and record the mass of a clean, dry 100-mL graduated cylinder.[15]

-

-

Volume and Mass of Liquid:

-

Calculation:

-

Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

-

Repeat for Accuracy:

-

Repeat the procedure two more times, adding another 20-25 mL of the liquid for each trial to improve precision.[15]

-

Calculate the average of the three density measurements.

-

Diagram: Density Determination Workflow

Caption: Workflow for determining the density of a liquid.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how light propagates through a substance and is a highly characteristic physical property for liquids.[16]

Methodology:

-

Calibration:

-

Ensure the Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

-

Sample Application:

-

Open the prism assembly of the refractometer.

-

Using a clean pipette, place a few drops of this compound onto the surface of the lower prism.

-

Close the prism assembly securely.

-

-

Measurement:

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, adjust the chromaticity screw until a sharp, black-and-white borderline is obtained.

-

-

Reading and Temperature Correction:

-

Read the refractive index value from the scale.

-

Record the temperature, as refractive index is temperature-dependent.[16]

-

If the measurement temperature is not 20°C, correct the value using the appropriate temperature correction factor.

-

Synthesis and Purification Considerations

This compound can be synthesized by the reaction of 2,3-dimethylbutane with chlorine under photolytic conditions or with sodium hypochlorite under alkaline conditions.[1] An alternative and often more controlled laboratory synthesis involves the reaction of 2,3-dimethyl-2-butanol (a tertiary alcohol) with concentrated hydrochloric acid via an Sₙ1 mechanism.[17][18]

Purification of the product typically involves washing with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with a saturated sodium chloride solution to remove water-soluble impurities.[17] The organic layer is then dried with an anhydrous drying agent, such as calcium chloride, before final purification by distillation.[17] The boiling point data presented in this guide is crucial for establishing the correct distillation parameters.

Conclusion

The physical properties of this compound are well-defined and critical for its successful application in research and development. This guide has provided a detailed overview of these properties, contextualized their significance in relation to the compound's reactivity, and offered robust protocols for their experimental determination. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the accurate characterization and effective utilization of this important synthetic intermediate.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:594-57-0 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. This compound [stenutz.eu]

- 5. This compound | 594-57-0 [chemnet.com]

- 6. 2-CHLORO-2,3-DIMETHYL BUTANE | 594-57-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 9. quora.com [quora.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Concept [jove.com]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. athabascau.ca [athabascau.ca]

- 17. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Chloro-2,3-dimethylbutane

Abstract: This guide provides a comprehensive analysis of 2-chloro-2,3-dimethylbutane, a classic tertiary alkyl halide. We will delve into its molecular architecture, the nuances of its chemical bonding, and the profound impact of these features on its chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of alkyl halide chemistry, particularly as it relates to substitution and elimination reactions.

Introduction and Core Concepts

This compound is a saturated organohalide with the chemical formula C₆H₁₃Cl. As a tertiary alkyl halide, the carbon atom bonded to the chlorine is also bonded to three other carbon atoms. This structural characteristic is the single most important determinant of its chemical behavior. It serves as an exemplary substrate for studying unimolecular substitution (Sₙ1) and elimination (E1) reactions, primarily due to the exceptional stability of the tertiary carbocation it forms upon ionization. Understanding the interplay of its structure, bonding, and the resulting electronic and steric effects is fundamental to predicting its role in complex organic syntheses.

Molecular Structure and Geometry

The systematic IUPAC name for this compound is this compound. Its structure consists of a four-carbon butane backbone with two methyl groups, one at position 2 and another at position 3. The chlorine atom is also attached to the carbon at position 2.

Key Structural Features:

-

Formula: C₆H₁₃Cl

-

Molecular Weight: 120.62 g/mol

-

Classification: Tertiary (3°) Alkyl Halide

The carbon atom bearing the chlorine (C2) is sp³ hybridized, resulting in a tetrahedral geometry with bond angles approximating 109.5°. However, due to the steric bulk of the adjacent isopropyl group and the two methyl groups on C2, minor distortions from the ideal tetrahedral angle are expected.

Caption: 2D structure of this compound.

Analysis of Chemical Bonding

The bonding in this compound is characterized by a framework of strong sigma (σ) bonds and a key polar covalent bond.

-

C-C and C-H Bonds: These are strong, nonpolar to weakly polar covalent bonds formed from the overlap of sp³ hybrid orbitals on carbon and s orbitals on hydrogen. They create a stable, saturated alkyl framework.

-

The C-Cl Bond: This is the reactive center of the molecule. Due to the higher electronegativity of chlorine compared to carbon, the C-Cl bond is polarized. The chlorine atom bears a partial negative charge (δ-), and the C2 carbon bears a partial positive charge (δ+). This polarity makes the C2 carbon an electrophilic site. The C-Cl bond is significantly weaker than the C-C and C-H bonds, making it the most likely bond to break during a chemical reaction.

Intermolecular Forces: As a polar molecule, this compound exhibits both London dispersion forces and dipole-dipole interactions. The presence of the C-Cl dipole leads to a higher boiling point (112 °C) compared to its parent alkane, 2,3-dimethylbutane.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃Cl | |

| Molecular Weight | 120.62 g/mol | |

| Boiling Point | 112-112.5 °C | |

| Melting Point | -10.4 °C | |

| Density | 0.872 g/cm³ |

Steric and Electronic Effects: The Key to Reactivity

The reactivity of this compound is governed by a combination of steric hindrance and electronic stabilizing effects.

Steric Hindrance

The tertiary carbon (C2) is sterically crowded. It is bonded to two methyl groups and a bulky isopropyl group. This significant steric hindrance physically blocks the approach of nucleophiles.

Causality: This crowding makes a bimolecular (Sₙ2) reaction, which requires a backside attack on the electrophilic carbon, virtually impossible. The nucleophile cannot get close enough to the C-Cl bond to displace the chloride ion in a single, concerted step.

Caption: Steric hindrance preventing nucleophilic attack at C2.

Electronic Effects and Carbocation Stability

While steric hindrance prevents the Sₙ2 pathway, electronic effects strongly favor the Sₙ1 pathway by stabilizing the intermediate carbocation that forms when the C-Cl bond breaks.

-

Inductive Effect (+I): Alkyl groups are electron-donating. In this compound, the three alkyl groups attached to C2 push electron density toward the electrophilic carbon. This partially neutralizes its positive charge, stabilizing the carbocation intermediate that forms upon the departure of the chloride ion. The more alkyl groups present, the greater the stabilizing inductive effect.

-

Hyperconjugation: This is a more significant stabilizing factor. Hyperconjugation is the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. The 2,3-dimethyl-2-butyl cation formed from this molecule has numerous adjacent C-H bonds that can participate in hyperconjugation, effectively spreading the positive charge over multiple atoms and greatly lowering the energy of the intermediate. This high degree of stabilization facilitates the formation of the carbocation, making the Sₙ1/E1 pathways favorable.

Reaction Pathways: Sₙ1 and E1 Mechanisms

Given the steric hindrance and the stability of the resulting carbocation, this compound reacts almost exclusively through unimolecular mechanisms.

The rate-determining step for both Sₙ1 and E1 reactions is the spontaneous, unimolecular dissociation of the C-Cl bond to form a planar, sp²-hybridized tertiary carbocation and a chloride ion.

Step 1: Carbocation Formation (Slow, Rate-Limiting) (CH₃)₂C(Cl)CH(CH₃)₂ → (CH₃)₂C⁺CH(CH₃)₂ + Cl⁻

Once formed, this highly reactive intermediate can undergo one of two competing pathways:

-

Sₙ1 Pathway (Substitution): A nucleophile (often the solvent, e.g., H₂O, ROH) attacks the flat, electrophilic carbocation. Since the attack can occur from either face of the planar carbocation, if the starting material were chiral, this would lead to a racemic mixture of products.

-

E1 Pathway (Elimination): A base (often weak, like the solvent) removes a proton from a carbon atom adjacent (beta) to the positively charged carbon. This results in the formation of an alkene. When treated with a strong, non-bulky base like sodium hydroxide, the more substituted (and more stable) Zaitsev product, 2,3-dimethyl-2-butene, is the major product. However, a sterically hindered base like potassium tert-butoxide favors the formation of the less substituted Hofmann product, 2,3-dimethyl-1-butene.

Caption: Competing Sₙ1 and E1 reaction pathways.

Spectroscopic Characterization

Confirming the structure of this compound relies on standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Three distinct signals are expected: a doublet for the six equivalent protons of the two methyl groups on C3, a multiplet (septet) for the single proton on C3, and a singlet for the six equivalent protons of the two methyl groups on C2. |

| ¹³C NMR | Four distinct signals corresponding to the four unique carbon environments in the molecule. |

| IR Spectroscopy | Strong absorptions in the 2950-2850 cm⁻¹ region for C(sp³)-H stretching and a characteristic absorption in the 800-600 cm⁻¹ range for the C-Cl stretch. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺). A characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be present due to the ³⁷Cl isotope. Common fragmentation patterns would include the loss of a chlorine radical (M-35/37) and the formation of the stable tertiary carbocation at m/z 85. |

Synthesis Protocol: Preparation from 2,3-Dimethyl-2-butanol

A reliable method for synthesizing this compound is via an Sₙ1 reaction using the corresponding tertiary alcohol and concentrated hydrochloric acid.

Reaction: (CH₃)₂C(OH)CH(CH₃)₂ + HCl → (CH₃)₂C(Cl)CH(CH₃)₂ + H₂O

Experimental Workflow:

-

Protonation: The hydroxyl group of the alcohol is protonated by the strong acid (HCl) to form a good leaving group, water (-OH₂⁺).

-

Carbocation Formation: The protonated alcohol loses a molecule of water to form the stable tertiary carbocation. This is the rate-determining step.

-

Nucleophilic Attack: The chloride ion (Cl⁻) from HCl acts as a nucleophile and attacks the carbocation to form the final product.

Step-by-Step Methodology:

-

Reaction Setup: Combine 2,3-dimethyl-2-butanol and concentrated HCl in a separatory funnel at room temperature.

-

Mixing: Swirl and periodically vent the funnel to ensure thorough mixing of the two immiscible layers. The reaction is typically rapid.

-

Separation: Allow the layers to separate. The upper, less dense layer is the organic product. Drain and discard the lower aqueous layer.

-

Washing (Neutralization): Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO₂ gas will be evolved.

-

Washing (Brine): Wash the organic layer with a saturated NaCl solution (brine) to help remove dissolved water.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., CaCl₂, MgSO₄) to remove residual water.

-

Purification: If necessary, purify the final product by simple distillation.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The molecular structure and bonding of this compound provide a quintessential case study in physical organic chemistry. Its classification as a tertiary alkyl halide, with the attendant steric bulk around the electrophilic carbon, precludes Sₙ2 reactivity. Conversely, the powerful stabilizing influence of inductive effects and, more importantly, hyperconjugation on the intermediate carbocation makes Sₙ1 and E1 pathways exceptionally favorable. This deep-seated relationship between structure and reactivity is a cornerstone principle for professionals engaged in chemical synthesis and drug development.

Synthesis of 2-Chloro-2,3-dimethylbutane from 2,3-dimethylbutane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2,3-dimethylbutane via the free-radical chlorination of 2,3-dimethylbutane. Aimed at researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and emphasizes the critical safety considerations inherent in this process. By integrating theoretical principles with practical insights, this guide serves as an authoritative resource for the successful and safe execution of this important halogenation reaction.

Introduction: Strategic Importance of this compound

This compound is a valuable alkyl halide intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures. Its synthesis from the readily available alkane, 2,3-dimethylbutane, is a classic example of free-radical halogenation, a fundamental transformation in organic chemistry.[1][2] Understanding the nuances of this reaction is crucial for chemists seeking to selectively introduce a chlorine atom onto a branched alkane scaffold. This guide will elucidate the factors governing the regioselectivity of this reaction and provide a robust protocol for its implementation in a laboratory setting.

The Heart of the Matter: The Free-Radical Chain Mechanism

The chlorination of 2,3-dimethylbutane proceeds through a free-radical chain mechanism, which is initiated by the homolytic cleavage of molecular chlorine, typically induced by ultraviolet (UV) light or heat.[1][3][4] The reaction is characterized by three distinct stages: initiation, propagation, and termination.

Initiation: The Spark of Reactivity

The process begins with the homolytic fission of the chlorine-chlorine bond, generating two highly reactive chlorine radicals. This step requires an external energy source, such as UV light, to overcome the bond dissociation energy of the chlorine molecule.[3][4]

Cl₂ + UV light → 2 Cl•

Propagation: The Self-Sustaining Cycle

The propagation phase consists of a series of chain-carrying steps. A chlorine radical abstracts a hydrogen atom from the 2,3-dimethylbutane molecule, forming hydrogen chloride and a 2,3-dimethylbutyl radical. This is the rate-determining step and dictates the regioselectivity of the reaction. The resulting alkyl radical then reacts with another molecule of chlorine to produce the chlorinated product and a new chlorine radical, which can continue the chain reaction.[1][5]

Step 1: Hydrogen Abstraction CH₃-CH(CH₃)-CH(CH₃)-CH₃ + Cl• → CH₃-C•(CH₃)-CH(CH₃)-CH₃ (tertiary radical) + HCl or CH₃-CH(CH₃)-CH(CH₃)-CH₃ + Cl• → •CH₂-CH(CH₃)-CH(CH₃)-CH₃ (primary radical) + HCl

Step 2: Halogenation CH₃-C•(CH₃)-CH(CH₃)-CH₃ + Cl₂ → CH₃-CCl(CH₃)-CH(CH₃)-CH₃ + Cl• •CH₂-CH(CH₃)-CH(CH₃)-CH₃ + Cl₂ → ClCH₂-CH(CH₃)-CH(CH₃)-CH₃ + Cl•

Termination: Concluding the Reaction

The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, including the combination of two chlorine radicals, a chlorine radical and an alkyl radical, or two alkyl radicals.[1][3]

Cl• + Cl• → Cl₂ CH₃-C•(CH₃)-CH(CH₃)-CH₃ + Cl• → CH₃-CCl(CH₃)-CH(CH₃)-CH₃ 2 CH₃-C•(CH₃)-CH(CH₃)-CH₃ → CH₃-C(CH₃)(CH(CH₃)CH₃)-C(CH₃)(CH(CH₃)CH₃)

Figure 1: The free-radical chain mechanism for the chlorination of 2,3-dimethylbutane.

Regioselectivity: A Tale of Two Hydrogens

The chlorination of 2,3-dimethylbutane can yield two possible monochlorinated products: 1-chloro-2,3-dimethylbutane (from the substitution of a primary hydrogen) and this compound (from the substitution of a tertiary hydrogen).[6][7] The relative yields of these products are determined by the reactivity of the different types of hydrogen atoms and the statistical probability of their abstraction.

Chlorination is known to be a relatively unselective process compared to bromination.[8][9] However, there is still a preference for the abstraction of hydrogens that lead to more stable radical intermediates. The order of radical stability is tertiary > secondary > primary.[1] Consequently, the abstraction of a tertiary hydrogen to form a tertiary radical is favored over the abstraction of a primary hydrogen to form a primary radical.

In the case of 2,3-dimethylbutane, there are twelve primary hydrogens and two tertiary hydrogens. While the tertiary hydrogens are more reactive, the sheer number of primary hydrogens means that a significant amount of the primary chloride will also be formed.[7][10] Experimental data suggests that the product distribution is a mixture of both isomers, with the tertiary chloride being a major component.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of this compound from 2,3-dimethylbutane. Extreme caution must be exercised when working with chlorine gas. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 2,3-Dimethylbutane | 0.5 mol | Starting material |

| Chlorine gas (Cl₂) | 0.5 mol | Chlorinating agent |

| 5% Sodium bicarbonate (NaHCO₃) solution | 50 mL | Neutralize HCl |

| Anhydrous sodium sulfate (Na₂SO₄) | 5 g | Drying agent |

| Three-necked round-bottom flask | 250 mL | Reaction vessel |

| Gas inlet tube | - | Introduce chlorine gas |

| Reflux condenser | - | Prevent loss of volatile compounds |

| Magnetic stirrer and stir bar | - | Ensure proper mixing |

| UV lamp (254 nm) | - | Initiate the reaction |

| Separatory funnel | 250 mL | Liquid-liquid extraction |

| Distillation apparatus | - | Purify the product |

Reaction Setup and Procedure

Figure 2: Experimental setup for the photochlorination of 2,3-dimethylbutane.

-

Preparation: Assemble the reaction apparatus in a fume hood as shown in Figure 2. Place 0.5 mol of 2,3-dimethylbutane and a magnetic stir bar into the three-necked round-bottom flask.

-

Initiation: Begin stirring the 2,3-dimethylbutane and position the UV lamp to irradiate the flask.

-

Chlorination: Slowly bubble chlorine gas through the gas inlet tube into the stirred solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a gentle reflux. The disappearance of the yellow-green color of chlorine indicates its consumption.

-

Reaction Monitoring: Continue the addition of chlorine until the desired amount has been added or until the reaction mixture shows a persistent yellow-green color, indicating an excess of chlorine. The reaction progress can be monitored by gas chromatography (GC) to determine the relative amounts of starting material and products.

-

Work-up: Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine. Purge the apparatus with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl gas.

-

Neutralization: Carefully transfer the reaction mixture to a separatory funnel and wash it with 50 mL of 5% sodium bicarbonate solution to neutralize any residual HCl. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant the dried organic layer into a distillation flask. Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approximately 112-114 °C). The boiling point of 1-chloro-2,3-dimethylbutane is slightly lower, allowing for separation.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.[11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an alkyl chloride.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H and C-Cl stretching and bending vibrations.[14][15]

Safety: A Paramount Concern

The synthesis of this compound involves several significant hazards that must be managed with appropriate safety precautions.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[16][17] Inhalation can cause severe respiratory distress and can be fatal.[16] All work with chlorine gas must be conducted in a well-ventilated fume hood.[18][19] A self-contained breathing apparatus (SCBA) should be readily available for emergency situations.[16]

-

2,3-Dimethylbutane: This alkane is a flammable liquid.[20] Keep it away from ignition sources.

-

Hydrogen Chloride: HCl is a corrosive gas that is produced as a byproduct of the reaction. The neutralization step with sodium bicarbonate is crucial for its safe removal.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[18][19]

Conclusion

The synthesis of this compound from 2,3-dimethylbutane is a practical application of free-radical halogenation. While the reaction can produce a mixture of isomers, understanding the principles of radical stability and reaction conditions allows for a degree of control over the product distribution. The detailed protocol and safety guidelines presented in this guide provide a solid foundation for researchers to successfully and safely perform this synthesis, enabling the production of this important chemical intermediate for further synthetic applications.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Experiment #3 [sas.upenn.edu]

- 6. brainly.com [brainly.com]

- 7. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]

- 8. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. A certain free radical chlorination reaction of 2,3 dimethylbutane leads .. [askfilo.com]

- 11. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]

- 12. Butane, 2-chloro-2,3-dimethyl- [webbook.nist.gov]

- 13. 2-CHLORO-2-METHYLBUTANE(594-36-5) MS [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Solved Search FTIR Common Name: this compound | Chegg.com [chegg.com]

- 16. njuajif.org [njuajif.org]

- 17. CCOHS: Chlorine [ccohs.ca]

- 18. specialgasinstruments.com [specialgasinstruments.com]

- 19. Top 10 Chlorine Safety Tips - Online Safety Trainer [onlinesafetytrainer.com]

- 20. chembk.com [chembk.com]

An In-depth Technical Guide to the Electrophilic Addition to 3,3-Dimethyl-1-Butene: Mechanism, Protocols, and Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition to alkenes is a cornerstone of organic synthesis, providing a powerful method for the introduction of a wide array of functional groups. The reaction of 3,3-dimethyl-1-butene with electrophiles serves as a quintessential example of a process governed by carbocation intermediates and their propensity for rearrangement. This guide offers a comprehensive exploration of the mechanistic intricacies, experimental considerations, and product outcomes of this classic yet illustrative reaction, providing field-proven insights for its application in complex synthetic endeavors.

The unique structural features of 3,3-dimethyl-1-butene—a terminal double bond adjacent to a quaternary carbon—make its reactions particularly susceptible to skeletal rearrangements. Understanding the underlying principles of this phenomenon is critical for predicting and controlling the regiochemical and stereochemical outcomes of such transformations, a crucial aspect in the design of novel therapeutics and functional materials.

The Core Mechanism: A Tale of Two Carbocations

The electrophilic addition to 3,3-dimethyl-1-butene is not a single-step process but rather a multi-step sequence involving the formation of a carbocation intermediate. The fate of this intermediate dictates the structure of the final product. The generally accepted mechanism, first elucidated in principle by F. C. Whitmore, proceeds as follows:

Step 1: Protonation and Formation of the Secondary Carbocation

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on an electrophile, typically a proton from a hydrohalic acid (like HCl or HBr) or a hydronium ion in the case of acid-catalyzed hydration.[1][2] Following Markovnikov's rule, the proton adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable secondary carbocation at C2.[3]

Step 2: The Pivotal 1,2-Methyl Shift

The initially formed secondary carbocation is situated adjacent to a quaternary carbon atom. This proximity allows for a rapid intramolecular rearrangement to form a more stable tertiary carbocation. This rearrangement occurs via a 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates with its pair of bonding electrons to the positively charged secondary carbon.[1] The driving force for this rearrangement is the increased stability of the resulting tertiary carbocation, which is stabilized by hyperconjugation with more adjacent C-H and C-C bonds.[4][5]

Step 3: Nucleophilic Attack

The final step involves the attack of a nucleophile (e.g., a halide ion or a water molecule) on the tertiary carbocation. This results in the formation of the final, rearranged product. Due to the rapid nature of the 1,2-methyl shift, the rearranged product is typically the major product of the reaction.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the electrophilic addition of HCl to 3,3-dimethyl-1-butene, highlighting the critical carbocation rearrangement.

Caption: Mechanism of electrophilic addition of HCl to 3,3-dimethyl-1-butene.

Product Distribution: A Quantitative Perspective

While the rearranged product is consistently the major isomer, the non-rearranged product is also formed. The ratio of these products is dependent on the specific reaction conditions and the nature of the nucleophile. In the case of the addition of HCl, the reaction yields a mixture of this compound (the rearranged product) and 3-chloro-2,2-dimethylbutane (the non-rearranged product). Experimental evidence suggests that the rearranged product is formed in approximately 70-80% yield, while the non-rearranged product constitutes about 20-30% of the product mixture.

| Electrophile | Major Product | Minor Product (if observed) |

| HCl | This compound | 3-Chloro-2,2-dimethylbutane |

| HBr | 2-Bromo-2,3-dimethylbutane[3][6] | 3-Bromo-2,2-dimethylbutane[7] |

| H₂O / H⁺ | 2,3-Dimethyl-2-butanol | 3,3-Dimethyl-2-butanol |

Note: In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromo-3,3-dimethylbutane, as the sole product. This reaction does not involve a carbocation intermediate and therefore does not undergo rearrangement.[3]

Experimental Protocols

The following protocols provide a framework for conducting electrophilic additions to 3,3-dimethyl-1-butene. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydrochlorination of 3,3-Dimethyl-1-butene

This procedure is adapted from established methods for the hydrochlorination of alkenes.

Materials:

-

3,3-Dimethyl-1-butene

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3-dimethyl-1-butene in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation.

Protocol 2: Acid-Catalyzed Hydration of 3,3-Dimethyl-1-butene

Materials:

-

3,3-Dimethyl-1-butene

-

50% Aqueous Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 3,3-dimethyl-1-butene.

-

Slowly add an equal volume of 50% aqueous sulfuric acid while stirring and cooling the flask in an ice bath.

-

After the initial exothermic reaction subsides, attach a reflux condenser and heat the mixture gently for 1-2 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the aqueous layer and extract it with two portions of diethyl ether.

-

Combine the organic layers and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by distillation.

-

The resulting 2,3-dimethyl-2-butanol can be purified by distillation.

Product Characterization

The identification and quantification of the reaction products are typically achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the rearranged and non-rearranged products exhibit distinct signals that allow for their unambiguous identification.

| Compound | ¹³C NMR Chemical Shifts (ppm) (Predicted) | Key ¹H NMR Signals (Predicted) |

| This compound | ~75 (C-Cl), ~40 (quaternary C), ~25-30 (CH₃) | Singlet for the two methyl groups on the carbon bearing the chlorine, doublet and multiplet for the isopropyl group. |

| 3-Chloro-2,2-dimethylbutane | ~65 (CH-Cl), ~35 (quaternary C), ~20-25 (CH₃) | Singlet for the t-butyl group, multiplet for the CH-Cl proton, and a doublet for the adjacent methyl group. |

| 2,3-Dimethyl-2-butanol | ~72 (C-OH), ~38 (quaternary C), ~25-30 (CH₃) | Singlets for the methyl groups and a broad singlet for the hydroxyl proton. |

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

The electrophilic addition to 3,3-dimethyl-1-butene is a fundamentally important reaction that beautifully illustrates the principles of carbocation stability and rearrangement. The propensity for a 1,2-methyl shift to form a more stable tertiary carbocation is the defining feature of this transformation, leading to the rearranged product as the major isomer. For synthetic chemists, a thorough understanding of this mechanism is not merely academic; it is a practical necessity for predicting product outcomes and designing synthetic routes that either leverage or circumvent such rearrangements. By carefully controlling reaction conditions and choosing appropriate reagents, researchers can navigate the intricacies of carbocation chemistry to achieve their desired synthetic targets.

References

- 1. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]

- 3. homework.study.com [homework.study.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. When 3,3-dimethyl-1-butene is treated with HBr alone, the major product i.. [askfilo.com]

- 7. homework.study.com [homework.study.com]

An In-depth Technical Guide to 2-Chloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2,3-dimethylbutane, a tertiary alkyl halide, is a valuable compound in organic synthesis, serving as a precursor and intermediate in the development of more complex molecules. Its reactivity is primarily dictated by the presence of a chlorine atom on a tertiary carbon, making it susceptible to nucleophilic substitution and elimination reactions. Understanding its properties, synthesis, and reactivity is crucial for its effective application in research and development.

The IUPAC name for this compound is This compound . It is also known by several synonyms, including tert-hexyl chloride.[1] The Chemical Abstracts Service (CAS) Registry Number for this compound is 594-57-0 .[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and purification. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H13Cl | [1] |

| Molecular Weight | 120.62 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 112 °C at 760 mmHg | |

| Melting Point | -10.4 °C | |

| Density | 0.865 g/cm³ | |

| Solubility | Soluble in organic solvents such as ethanol and acetone.[2] | |

| Flash Point | 14.9 °C | |

| Refractive Index | 1.411 |

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the free-radical chlorination of 2,3-dimethylbutane and the reaction of 2,3-dimethyl-2-butanol with hydrochloric acid.

Free-Radical Chlorination of 2,3-Dimethylbutane

This method involves the reaction of 2,3-dimethylbutane with chlorine gas in the presence of UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.

Mechanism:

-

Initiation: The chlorine molecule undergoes homolytic cleavage under UV light to form two chlorine radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from 2,3-dimethylbutane to form a tertiary alkyl radical and hydrogen chloride. This alkyl radical then reacts with another chlorine molecule to produce this compound and a new chlorine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radicals.

While this method can produce the desired product, it is often not the preferred laboratory method due to the formation of multiple chlorinated products, including 1-chloro-2,3-dimethylbutane, which can be difficult to separate.

Synthesis from 2,3-Dimethyl-2-butanol via SN1 Reaction

A more common and regioselective laboratory synthesis involves the reaction of the tertiary alcohol, 2,3-dimethyl-2-butanol, with concentrated hydrochloric acid. This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.

Mechanism:

-

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from hydrochloric acid, forming a good leaving group (water).

-

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a relatively stable tertiary carbocation.

-

Nucleophilic attack: The chloride ion from hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation, forming the final product, this compound.

Experimental Protocol: Synthesis from 2,3-Dimethyl-2-butanol

Materials:

-

2,3-dimethyl-2-butanol

-

Concentrated hydrochloric acid (12 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Separatory funnel

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a separatory funnel, combine 10.2 g (0.1 mol) of 2,3-dimethyl-2-butanol and 25 mL of concentrated hydrochloric acid.

-

Gently swirl the mixture for about 1 minute, then stopper the funnel and shake for 5-10 minutes, venting frequently to release pressure.

-

Allow the layers to separate. The upper layer is the organic product, and the lower layer is the aqueous acid.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer with 15 mL of cold water, followed by 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently during the bicarbonate wash as carbon dioxide gas is evolved.

-

Wash the organic layer again with 15 mL of water.

-

Transfer the crude product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride for 10-15 minutes.

-

Decant the dried liquid into a distillation apparatus.

-

Distill the product, collecting the fraction that boils between 110-113 °C.

Chemical Reactivity

The reactivity of this compound is dominated by the tertiary alkyl halide functionality. It readily undergoes elimination and can participate in nucleophilic substitution reactions, although the latter is often slower due to steric hindrance.

Elimination Reactions (E1 and E2)

When treated with a strong, non-bulky base such as sodium ethoxide in ethanol, this compound undergoes an E2 elimination to yield the more substituted alkene, 2,3-dimethyl-2-butene, as the major product, following Zaitsev's rule.

With a bulky base, such as potassium tert-butoxide, the major product is the less substituted alkene, 2,3-dimethyl-1-butene (Hofmann product), due to steric hindrance preventing the base from accessing the internal β-hydrogens.

Under solvolysis conditions (e.g., in hot ethanol), the compound can undergo an E1 elimination, proceeding through the same tertiary carbocation intermediate as in the SN1 reaction.

Spectroscopic Characterization

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups. A peak corresponding to the C-Cl stretch is also expected in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It will show signals corresponding to the different types of methyl and methine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.

-

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid contact with skin and eyes, and prevent inhalation of vapors.[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-2,3-dimethylbutane

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-2,3-dimethylbutane is a tertiary alkyl halide with the chemical formula C₆H₁₃Cl. As a halogenated alkane, its structural elucidation provides a quintessential example of the power of modern spectroscopic techniques. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how spectroscopic data correlates with molecular structure, grounded in established scientific principles. Each section explains the causality behind the observed spectral features, providing a framework for both data interpretation and experimental design.

Molecular Structure & Symmetry Analysis

Before delving into the spectroscopic data, a foundational analysis of the molecular structure is essential. The structure of this compound contains several key features that directly influence its spectroscopic signature:

-

A Quaternary Carbon (C2): This carbon is bonded to a chlorine atom and two methyl groups, and it has no attached protons.

-

A Tertiary Carbon (C3): This carbon is bonded to a hydrogen atom and two methyl groups.

-

Multiple Methyl Groups: There are four methyl groups in total, but they exist in three distinct chemical environments.

Understanding the symmetry, or lack thereof, is critical for predicting the number of signals in NMR spectroscopy. A plane of symmetry does not exist in this molecule, rendering the two methyl groups on C3 non-equivalent, and distinct from the two equivalent methyl groups on C2.

Figure 1: Molecular structure of this compound with labeling of unique proton (H) and carbon (C) environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available experimental spectra in cited literature, the following analysis is based on established principles of chemical shifts and spin-spin coupling, providing a robust prediction of the expected spectra.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of unique proton environments, their electronic surroundings, and the connectivity of adjacent protons. For this compound, three distinct signals are predicted.

Table 1: Predicted ¹H NMR Spectral Data

| Signal Label | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling To |

| H(a) | 6H | ~1.6 | Singlet | - |

| H(b) | 6H | ~1.0 | Doublet | H(c) |

| H(c) | 1H | ~2.2 | Septet | H(b) |

Rationale for Predictions:

-

H(a) (Singlet, 6H, ~1.6 ppm): These six protons belong to the two methyl groups attached to the quaternary carbon (C2). Because they are attached to the same carbon and have no adjacent protons to couple with, they produce a single, unsplit signal (a singlet). Their proximity to the electronegative chlorine atom shifts them downfield compared to typical alkane methyl groups.

-

H(b) (Doublet, 6H, ~1.0 ppm): These six protons belong to the two methyl groups on the tertiary carbon (C3). They are chemically equivalent. They are adjacent to the single proton H(c), and according to the n+1 rule, their signal is split into a doublet (1+1=2).

-

H(c) (Septet, 1H, ~2.2 ppm): This single proton is on the tertiary carbon (C3). It is adjacent to the six equivalent protons of the H(b) methyl groups. The n+1 rule predicts its signal will be split into a septet (6+1=7). This proton is deshielded due to its tertiary nature and proximity to the electron-withdrawing C-Cl group, resulting in a downfield shift.

Figure 2: Correlation between predicted ¹H NMR signals and proton environments.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Based on its structure, this compound is predicted to show four distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C(a) | ~30-35 | Methyl groups attached to the highly substituted C2. |

| C(b) | ~15-20 | Methyl groups on C3, further from the Cl atom. |

| C2 | ~70-75 | Quaternary carbon directly bonded to electronegative Cl. |

| C3 | ~40-45 | Tertiary carbon, shifted downfield by proximity to C2. |

Rationale for Predictions:

-

C2 (~70-75 ppm): This quaternary carbon is directly attached to the highly electronegative chlorine atom, causing a significant downfield shift into the 70-80 ppm range, which is characteristic for carbons bonded to halogens.

-

C3 (~40-45 ppm): This is a tertiary (methine) carbon. Its chemical shift is influenced by its substitution and its position adjacent to the carbon bearing the chlorine, resulting in a moderate downfield shift.

-

C(a) (~30-35 ppm): These are the two equivalent methyl carbons attached to C2. The deshielding effect of the chlorine atom on C2 also influences these carbons, shifting them further downfield than the C(b) methyls.

-

C(b) (~15-20 ppm): These are the two equivalent methyl carbons attached to C3. They are the most shielded carbons in the molecule, appearing furthest upfield in a typical alkane methyl region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific molecular vibrations. The spectrum of this compound is expected to be relatively simple, dominated by C-H and C-Cl bond vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-3000 | C-H (sp³) Stretch | Strong |

| ~1450 | C-H Bend (Scissoring) | Medium |

| 550-850 | C-Cl Stretch | Medium-Strong |

Interpretation of IR Data:

-

C-H (sp³) Stretch (2850-3000 cm⁻¹): The strong absorption band in this region is characteristic of C-H stretching vibrations from the methyl and methine groups, confirming the alkane nature of the molecule's backbone.

-

C-H Bend (~1450 cm⁻¹): This absorption corresponds to the scissoring and bending vibrations of the methyl (CH₃) and methine (CH) groups.

-

C-Cl Stretch (550-850 cm⁻¹): The presence of a medium to strong band in the fingerprint region, typically around 800 cm⁻¹, is a key indicator of the carbon-chlorine single bond. The absence of strong absorptions above 3000 cm⁻¹ confirms the lack of O-H, N-H, or sp²/sp C-H bonds.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge (m/z) ratio of the ions provides information about the molecular weight and structural components of the molecule. The mass spectrum for this compound is available in the NIST Chemistry WebBook.

Table 4: Major Ions in the Mass Spectrum

| m/z | Proposed Fragment | Identity / Rationale |

| 120/122 | [C₆H₁₃Cl]⁺ | Molecular Ion (M⁺/M+2). The 3:1 ratio confirms one Cl atom. |

| 85 | [C₆H₁₃]⁺ | Loss of a chlorine radical (•Cl). |

| 77 | [C₆H₉]⁺ | Loss of isopropyl radical from the [M-Cl]⁺ fragment. |

| 57 | [C₄H₉]⁺ | Base Peak. Formation of a stable tert-butyl cation. |

| 43 | [C₃H₇]⁺ | Isopropyl cation from cleavage at the C2-C3 bond. |

Analysis of Fragmentation Pattern:

-

Molecular Ion (m/z 120 and 122): The molecular weight of this compound is 120.62 g/mol . The mass spectrum shows a pair of peaks for the molecular ion at m/z 120 and 122. This pattern is definitive for a compound containing a single chlorine atom, corresponding to the two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate natural abundance of 3:1.

-

Base Peak (m/z 57): The most abundant ion (base peak) appears at m/z 57. This corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. Its formation is favored by the cleavage of the C2-C3 bond and loss of an isopropyl radical.

-

Key Fragments (m/z 85 and 43): A significant peak at m/z 85 arises from the loss of the chlorine radical (M - 35), a common fragmentation pathway for alkyl halides. The peak at m/z 43 corresponds to the isopropyl cation, [(CH₃)₂CH]⁺, also formed from the cleavage of the C2-C3 bond.

Figure 3: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are crucial.

General Workflow for Spectroscopic Analysis

Figure 4: General experimental workflow for the spectroscopic analysis of this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Homogenization: Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum, using standard acquisition parameters for small organic molecules. Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

IR Sample Preparation and Acquisition (Neat Liquid)

-

Cell Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

-

Sample Application: Place one drop of neat (undiluted) this compound onto the surface of one salt plate.

-

Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Data Acquisition: Place the assembled plates into the spectrometer's sample holder and acquire the infrared spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

GC-MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as hexane or dichloromethane.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound will travel through the GC column, separating it from any potential impurities.

-

Data Acquisition: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the mass spectrum is recorded.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. Each technique offers complementary information: IR identifies the key functional groups, MS provides the molecular weight and fragmentation map, and NMR elucidates the precise carbon-hydrogen framework. The principles of interpretation and the protocols outlined in this guide serve as a robust framework for the characterization of this and similar small organic molecules in a research and development setting.

An In-Depth Technical Guide to the Thermochemical Properties of 2-Chloro-2,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the thermochemical data for 2-chloro-2,3-dimethylbutane (CAS 594-57-0). As a tertiary alkyl halide, this molecule serves as a valuable model compound for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions, where a thorough understanding of its thermodynamic stability is paramount. This document moves beyond a simple data listing to provide insights into the experimental and computational methodologies used to determine these properties, offering a robust framework for researchers in the field.

Core Thermochemical Data Summary

| Thermochemical Property | Value | Phase | Source |

| Standard Enthalpy of Formation (ΔfH°) | -262 ± 2 kJ/mol | Liquid | Arnett & Pienta, 1980, as cited by NIST[1] |

| Standard Molar Entropy (S°) | Data not available | - | - |

| Molar Heat Capacity (Cp) | Data not available | - | - |

Determination of the Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation (ΔfH°) is the most critical parameter for assessing the energetic stability of a molecule. The accepted value for liquid this compound was determined through reaction calorimetry.

The Experimental Principle: Reaction Calorimetry

Instead of direct combustion, which can be complex for halogenated compounds, the enthalpy of formation is often determined indirectly by measuring the enthalpy change (ΔrH°) of a well-defined reaction. For this compound, a hydrochlorination reaction is utilized.[1][2] The enthalpy of reaction for the addition of hydrogen chloride (HCl) to an alkene precursor is measured calorimetrically.

The core principle relies on Hess's Law. By knowing the ΔrH° of the reaction and the known ΔfH° values for the reactants (the alkene and HCl), the ΔfH° of the product can be calculated:

ΔfH°(Product) = ΔrH° + ΣΔfH°(Reactants)

For this specific molecule, the reaction is the addition of HCl to 2,3-dimethyl-2-butene.

Experimental Workflow: Determination of ΔfH° via Reaction Calorimetry

The following diagram and protocol outline the logical workflow for determining the enthalpy of formation of this compound using a solution calorimeter.

Caption: Workflow for determining enthalpy of formation via reaction calorimetry.

Step-by-Step Protocol:

-

Calorimeter Calibration: The effective heat capacity of the calorimeter and its contents is precisely determined. This is a critical step for accuracy and is often performed by a standard reaction with a known enthalpy change, such as the protonation of Tris (tris(hydroxymethyl)aminomethane).

-

Reagent Preparation: A solution of the alkene precursor, 2,3-dimethyl-2-butene, is prepared in a suitable, inert solvent (e.g., methylene chloride) and placed into the calorimeter vessel.[2] A separate, standardized solution of anhydrous hydrogen chloride in the same solvent is prepared. The choice of solvent is crucial; it must dissolve all components and be inert to the reaction conditions.

-

Thermal Equilibration: The calorimeter vessel containing the alkene solution is allowed to reach thermal equilibrium, characterized by a stable, baseline temperature drift.

-

Reaction Initiation and Data Acquisition: The HCl solution is injected into the vessel to initiate the hydrochlorination reaction. The temperature of the solution is precisely monitored and recorded over time, capturing the exothermic temperature rise until the reaction is complete and a new thermal baseline is established.

-

Calculation of Reaction Enthalpy (ΔrH°): The total heat evolved (q) is calculated from the observed temperature change (ΔT) and the predetermined heat capacity of the system. The molar enthalpy of reaction is then found by dividing q by the number of moles of the limiting reactant.

-

Calculation of Enthalpy of Formation (ΔfH°): Using the experimentally determined ΔrH° and the well-established standard enthalpies of formation for the reactants (2,3-dimethyl-2-butene and HCl), the standard enthalpy of formation for this compound is calculated using Hess's Law.

Determination of Heat Capacity (Cp) and Standard Entropy (S°)

While specific experimental values for Cp and S° of this compound are not found in the literature, their determination is essential for a complete thermodynamic profile. The primary methods for this are adiabatic calorimetry and computational chemistry.

Experimental Approach: Adiabatic Calorimetry

Adiabatic calorimetry is the gold standard for accurately measuring heat capacity as a function of temperature.[3] The fundamental principle is to introduce a precisely known quantity of heat into a sample and measure the resulting temperature increase under conditions where no heat is lost to the surroundings.[4]

Cp = (q / ΔT) (at constant pressure)

By performing these measurements in small, incremental steps over a wide temperature range (from near absolute zero to the boiling point), a detailed heat capacity curve is constructed.

Calculating Entropy from Heat Capacity:

The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. This provides a baseline for calculating the standard molar entropy (S°) at a given temperature (e.g., 298.15 K) by integrating the heat capacity data:

S°(T) = ∫0T (Cp/T) dT + Σ(ΔHtrans/Ttrans)

The second term accounts for the entropy changes during phase transitions (e.g., melting, boiling).

Experimental Workflow: Adiabatic Calorimetry

Caption: Workflow for determining Heat Capacity and Entropy via Adiabatic Calorimetry.

Step-by-Step Protocol:

-

Sample Preparation and Loading: A highly purified sample of this compound is loaded into a sealed calorimeter cell. Purity is critical, as impurities can significantly affect heat capacity measurements, especially near phase transitions.

-

Apparatus Setup: The cell is placed inside an adiabatic shield within a high-vacuum chamber. The entire assembly is cooled to a very low temperature, often near absolute zero, using liquid helium or nitrogen.

-

Heat-Wait-Measure Cycle: The measurement proceeds in a series of automated steps:

-

The system is allowed to reach thermal equilibrium.

-

A precisely known amount of electrical energy (q) is delivered to a heater within the sample cell.

-

The temperature of the cell is monitored until a new, stable equilibrium is reached. The temperature increase (ΔT) is recorded.

-

-

Iterative Measurement: This cycle is repeated over the entire desired temperature range, generating a series of (Cp, T) data points.

-

Data Analysis: The heat capacity (Cp) is calculated for each temperature step. The data is then numerically integrated as described by the Third Law equation to yield the standard molar entropy (S°) at 298.15 K.

Computational Approach: Statistical Thermodynamics

In the absence of experimental data, high-level quantum chemical calculations provide a powerful and reliable alternative for estimating thermochemical properties.

Theoretical Principle:

Computational methods, such as the G3 (Gaussian-3) or CBS-QB3 (Complete Basis Set-QB3) composite models, are used to solve the Schrödinger equation for the molecule.[5] These calculations yield a set of molecular properties, including:

-

Optimized molecular geometry

-

Vibrational frequencies

-

Rotational constants

These microscopic properties are then used as input for statistical thermodynamics equations to calculate the macroscopic thermodynamic functions (entropy and heat capacity).[6] The total entropy, for instance, is calculated as the sum of translational, rotational, vibrational, and electronic contributions.

Computational Workflow

Caption: Workflow for computational prediction of thermochemical properties.

Step-by-Step Protocol:

-

Model Building: An initial 3D structure of this compound is constructed.

-

Geometry Optimization: A quantum chemistry software package is used to find the lowest-energy conformation of the molecule. This step yields the precise bond lengths and angles.

-

Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed. This confirms the structure is a true minimum (no imaginary frequencies) and provides the set of vibrational modes used in the statistical mechanics calculations.

-

High-Accuracy Energy Calculation: Composite methods like G3 or CBS-QB3 are employed. These are multi-step procedures that approximate a very high-level calculation by combining results from several lower-level calculations, providing highly accurate electronic energies.

-

Statistical Thermodynamics Analysis: The output from the quantum calculations (frequencies, rotational constants, etc.) is used in standard statistical thermodynamics formulas to compute the translational, rotational, and vibrational contributions to heat capacity and entropy.[6]

Mechanistic Insights and Applications

The thermochemical data for this compound is fundamentally important for understanding its chemical reactivity. As a tertiary alkyl halide, it readily undergoes SN1 and E1 reactions, which proceed through a common tertiary carbocation intermediate.

SN1/E1 Reaction Pathway:

Caption: Generalized SN1/E1 reaction pathway for a tertiary alkyl halide.

The enthalpy of formation provides a direct measure of the ground-state stability of the alkyl halide. This value, when compared with the enthalpy of formation of the resulting carbocation and chloride ion, determines the endothermicity of the critical, rate-determining first step: the heterolytic cleavage of the C-Cl bond. A less stable (higher enthalpy) starting material can lead to a lower activation energy for this step, accelerating the reaction. Therefore, accurate thermochemical data is indispensable for building predictive models of reaction kinetics and for rationalizing the stability and reactivity of intermediates in drug development and synthetic chemistry.

References

An In-depth Technical Guide to the Chemical Reactivity of Tertiary Alkyl Halides

Abstract

Tertiary alkyl halides represent a unique class of organohalides whose reactivity is fundamentally dictated by their structure. Dominated by significant steric hindrance around the alpha-carbon and the exceptional stability of the resulting tertiary carbocation, their chemistry diverges sharply from primary and secondary analogues. This guide provides a comprehensive exploration of the core principles governing the reactions of tertiary alkyl halides, focusing on the unimolecular (SN1 and E1) pathways they overwhelmingly favor. We will dissect the mechanistic intricacies, analyze the critical factors influencing reaction outcomes—including solvent, nucleophile/base characteristics, and temperature—and provide a validated experimental protocol for quantifying these effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important substrate class in organic synthesis.

The Structural Imperative: Why Tertiary Alkyl Halides React Differently

The defining characteristic of a tertiary (3°) alkyl halide is the attachment of the halogen atom to a tertiary carbon—a carbon atom bonded to three other alkyl groups. This specific arrangement has two profound consequences that govern its chemical behavior:

-

Steric Hindrance: The three bulky alkyl groups create a sterically congested environment around the electrophilic alpha-carbon. This physical barrier effectively prevents the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction, rendering this pathway kinetically unfeasible. Similarly, bimolecular elimination (E2) is also hindered, although it can be forced with strong, bulky bases.

-

Carbocation Stability: Upon cleavage of the carbon-halogen (C-X) bond, a tertiary carbocation is formed. This intermediate is significantly stabilized through the cumulative effects of inductive effects and hyperconjugation .

-

Inductive Effect: The three electron-donating alkyl groups push electron density toward the positively charged carbon, dispersing the charge and lowering the energy of the cation.

-

Hyperconjugation: The sigma (σ) electrons from adjacent C-H or C-C bonds can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge over a larger area. A tertiary carbocation has a maximum number of adjacent sigma bonds, maximizing this stabilizing interaction.

-

This high stability lowers the activation energy for carbocation formation, making unimolecular pathways, which proceed through this intermediate, highly favorable.

The Dueling Pathways: SN1 and E1 Mechanisms

Given the facile formation of a tertiary carbocation, two competing unimolecular pathways emerge: Nucleophilic Substitution (SN1) and Elimination (E1). Both reactions share the same, slow, rate-determining first step.

Rate Law for both SN1 and E1: Rate = k[Alkyl Halide]

This first-order rate law highlights a crucial point: the rate is independent of the nucleophile or base concentration because the nucleophile/base only participates after the slow step has occurred.

Unimolecular Nucleophilic Substitution (SN1)

The SN1 reaction is a two-step process leading to the substitution of the leaving group with a nucleophile.

-

Step 1 (Rate-Determining): The C-X bond spontaneously and heterolytically cleaves to form a planar, sp²-hybridized tertiary carbocation and a halide anion. This is the slowest step in the reaction.

-